舒巴坦-d5 钠盐(主要)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

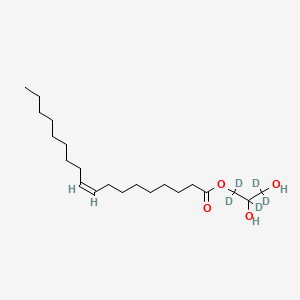

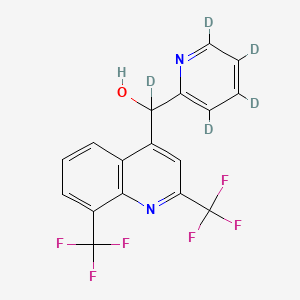

Sulbactam-d5 Sodium Salt (Major) is a synthetic derivative of sulbactam, a β-lactamase inhibitor. It is a semi-synthetic β-lactamase inhibitor used in combination with β-lactam antibiotics as an antibacterial .

Molecular Structure Analysis

The molecular formula of Sulbactam-d5 Sodium Salt (Major) is C8H10NNaO5S . The molecular weight is 260.26 g/mol . The compound contains a beta-lactam ring.Physical and Chemical Properties Analysis

The molecular weight of Sulbactam-d5 Sodium Salt (Major) is 260.26 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . The exact mass is 260.04912160 g/mol . The topological polar surface area is 103 Ų . The heavy atom count is 16 .科学研究应用

分析方法开发和验证

舒巴坦-d5 钠盐作为舒巴坦的衍生物,在分析化学中发挥着至关重要的作用,特别是在药物制剂的分析方法开发和验证中。它作为内标,用于利用超高效液相色谱-串联质谱 (UPLC-MS/MS) 方法对生牛乳等复杂基质中的舒巴坦残留进行灵敏和选择性的定量。这种方法确保了在各种药物产品和生物样品中测定舒巴坦水平的高准确性和可靠性,为质量控制和药代动力学研究做出了重大贡献 (Li et al., 2019)。

药代动力学和排泄研究

在药代动力学和排泄研究中,舒巴坦-d5 钠盐有助于了解舒巴坦在人体内的行为。采用 LC-MS/MS 等技术建立了测定人尿中舒巴坦钠浓度的的方法,促进了其排泄动力学的研究。这项研究有助于优化给药方案,提高含舒巴坦药物的治疗效果,确保安全有效的治疗结果 (Zhu De-qiu & Fan Guo-rong, 2012)。

抗菌活性和耐药机制

舒巴坦-d5 钠盐还支持对舒巴坦的抗菌活性和耐药机制的研究。通过抑制 β-内酰胺酶,舒巴坦恢复了 β-内酰胺类抗生素对耐药菌株的疗效。研究舒巴坦的分子作用机制和耐药决定因素,尤其是在鲍曼不动杆菌等问题病原体中,对于制定对抗生素耐药性的策略和改善临床结果至关重要 (Penwell et al., 2015)。

增强抗菌性能

已经探索了舒巴坦与其他抗生素的组合,以增强抗菌性能并克服耐药性。研究已经验证了分析方法,用于同时测定药物剂型中舒巴坦与其他抗生素的含量,支持有效联合疗法的开发。这些组合在治疗革兰氏阴性菌引起的感染中特别有用,改善了患者的预后,并扩大了现有抗生素的用途 (R.V.Bharucha & U. Parmar, 2013)。

作用机制

Target of Action

Sulbactam-d5 Sodium Salt (Major), a synthetic derivative of sulbactam, primarily targets β-lactamase enzymes . These enzymes are produced by certain bacteria and are responsible for their resistance to β-lactam antibiotics .

Mode of Action

Sulbactam-d5 Sodium Salt (Major) acts as a competitive, irreversible β-lactamase inhibitor . When combined with β-lactam antibiotics, it blocks the enzyme responsible for drug resistance by hydrolyzing β-lactams . This action restores the efficacy of β-lactam antibiotics against resistant bacterial strains.

Biochemical Pathways

The primary biochemical pathway affected by Sulbactam-d5 Sodium Salt (Major) is the β-lactamase enzymatic pathway . By inhibiting β-lactamase, the compound prevents the hydrolysis of β-lactam antibiotics, thereby preserving their antibacterial activity .

Pharmacokinetics

The pharmacokinetics of Sulbactam-d5 Sodium Salt (Major) is similar to that of sulbactam . Sulbactam is known to have a protein binding of 29% and an elimination half-life of 0.65–1.20 hours . It is mainly excreted through the kidneys (41–66% within 8 hours) . The pharmacokinetic properties of Sulbactam-d5 Sodium Salt (Major) are instrumental in understanding the behavior of sulbactam in the human body.

Result of Action

The result of the action of Sulbactam-d5 Sodium Salt (Major) is the restoration of the antibacterial activity of β-lactam antibiotics . By inhibiting β-lactamase, the compound prevents the enzyme from breaking down the antibiotics, thereby allowing them to exert their antibacterial effects .

安全和危害

生化分析

Cellular Effects

Sulbactam-d5 Sodium Salt (Major) has significant effects on various types of cells and cellular processes. It influences cell function by blocking the enzyme responsible for drug resistance . This action impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Sulbactam-d5 Sodium Salt (Major) involves its binding interactions with β-lactamase . It acts as a suicide inhibitor of this enzyme, preventing it from degrading β-lactam antibiotics . This inhibition results in changes in gene expression and enzyme activation, contributing to its antibacterial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sulbactam-d5 Sodium Salt (Major) change over time . It exhibits stability and does not degrade rapidly . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Sulbactam-d5 Sodium Salt (Major) vary with different dosages in animal models . Threshold effects have been observed in these studies, and toxic or adverse effects may occur at high doses .

Metabolic Pathways

Sulbactam-d5 Sodium Salt (Major) is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Sulbactam-d5 Sodium Salt (Major) is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, affecting its localization or accumulation .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Sulbactam-d5 Sodium Salt (Major) involves the selective deuteration of Sulbactam Sodium Salt during the synthesis process.", "Starting Materials": [ "Sulbactam Sodium Salt", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Sulbactam Sodium Salt is dissolved in deuterium oxide (D2O) and heated to reflux.", "Sodium hydroxide (NaOH) is added to the reaction mixture to adjust the pH to 8-9.", "The reaction mixture is then cooled to room temperature.", "Hydrochloric acid (HCl) is added to the reaction mixture to adjust the pH to 3-4.", "Sodium chloride (NaCl) is added to the reaction mixture to induce the precipitation of Sulbactam-d5 Sodium Salt.", "The precipitate is collected by filtration and washed with water (H2O).", "The product is dried under vacuum to obtain Sulbactam-d5 Sodium Salt (Major)." ] } | |

CAS 编号 |

1322625-44-4 |

分子式 |

C8H11NNaO5S |

分子量 |

261.258 |

IUPAC 名称 |

(2S,5R)-6,6-dideuterio-3-methyl-4,4,7-trioxo-3-(trideuteriomethyl)-4$l^{6} |

InChI |

InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/t5-,6+;/m1./s1/i1D3,3D2;/t5-,6+,8?; |

InChI 键 |

SXKMQCSYTIDQTC-KOYHQTOCSA-N |

SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.[Na] |

同义词 |

(2S,5R)-3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid-d5 4,4-Dioxide Sodium Salt; CP 45899-2-d5; Penicillanic Acid-d5 1,1-Dioxide Sodium Salt; Sodium 1,1-Dioxypenicillanate-d5; Sodium Penicillanate-d5 1,1-Dioxide; Sodium Sulb |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。